3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine
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Overview
Description
3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine is a complex organic compound that belongs to the benzoxepine family This compound is characterized by its unique structure, which includes a chloro group, an ethoxyphenyl group, and a methylphenyl group attached to a benzoxepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-hydroxyaryl ketones and ortho-haloaryl ketones.
Introduction of Substituents: The chloro, ethoxyphenyl, and methylphenyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine: Lacks the chloro group.
3-Chloro-2-(4-methoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine: Has a methoxy group instead of an ethoxy group.
3-Chloro-2-(4-ethoxyphenyl)-5-phenyl-1-benzoxepine: Lacks the methyl group on the phenyl ring.
Uniqueness
3-Chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro group, ethoxyphenyl group, and methylphenyl group provides distinct properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C25H21ClO2 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-chloro-2-(4-ethoxyphenyl)-5-(2-methylphenyl)-1-benzoxepine |
InChI |
InChI=1S/C25H21ClO2/c1-3-27-19-14-12-18(13-15-19)25-23(26)16-22(20-9-5-4-8-17(20)2)21-10-6-7-11-24(21)28-25/h4-16H,3H2,1-2H3 |
InChI Key |
MIJJAVJUYXUUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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